![molecular formula C23H18N4O3S3 B383181 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 380453-74-7](/img/structure/B383181.png)
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
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Description
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H18N4O3S3 and its molecular weight is 494.6g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate (CAS No. 442865-35-2) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinoline structure, which is known for various biological activities. The presence of sulfur and thiophene moieties enhances its reactivity and potential pharmacological effects.
Molecular Formula: C25H20N4O3S
Molecular Weight: 480.57 g/mol
IUPAC Name: this compound
Anticancer Activity
Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various cancer cell lines. In a study focusing on similar compounds, it was found that triazole-thione derivatives showed potent cytotoxic activity against human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole derivative A | MCF-7 | 6.2 |
Triazole derivative B | T47D | 27.3 |
Methyl 2-[...] | Unknown | TBD |
Antimicrobial Activity
The presence of sulfur in the compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example, benzothioate derivatives were found to possess good antibacterial activity compared to standard antibiotics . The compound's ability to inhibit microbial growth could be further explored.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. Many triazole-containing compounds are known to interfere with DNA synthesis or repair mechanisms in cancer cells .
Case Studies
- Study on Cytotoxicity : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced the cytotoxic potency, suggesting that methyl substitution at position five enhances activity against specific cancer types .
- Antimicrobial Screening : Another investigation screened several sulfur-containing heterocycles for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited promising antibacterial properties, warranting further exploration into their therapeutic potential .
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-13-10-18-25-26-23(27(18)16-7-4-3-6-14(13)16)33-12-19(28)24-21-20(22(29)30-2)15(11-32-21)17-8-5-9-31-17/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZPBDXTUNMMNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=CS4)C5=CC=CS5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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